Tert-butyl N-[(3S,4R)-4-(3-methylimidazol-4-yl)pyrrolidin-3-yl]carbamate
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Overview
Description
Tert-butyl N-[(3S,4R)-4-(3-methylimidazol-4-yl)pyrrolidin-3-yl]carbamate is a complex organic compound that features a tert-butyl carbamate group attached to a pyrrolidine ring, which is further substituted with a methylimidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl N-[(3S,4R)-4-(3-methylimidazol-4-yl)pyrrolidin-3-yl]carbamate typically involves multiple steps, starting from commercially available starting materials. One common approach is to first synthesize the pyrrolidine ring with the desired stereochemistry. This can be achieved through a series of reactions including cyclization and functional group transformations. The methylimidazole moiety is then introduced through a substitution reaction. Finally, the tert-butyl carbamate group is attached using tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Additionally, the use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[(3S,4R)-4-(3-methylimidazol-4-yl)pyrrolidin-3-yl]carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deprotected amines or alcohols.
Scientific Research Applications
Tert-butyl N-[(3S,4R)-4-(3-methylimidazol-4-yl)pyrrolidin-3-yl]carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Tert-butyl N-[(3S,4R)-4-(3-methylimidazol-4-yl)pyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A simpler analog with similar protective group properties.
N-Boc-pyrrolidine: Another compound with a tert-butyl carbamate group attached to a pyrrolidine ring.
Methylimidazole derivatives: Compounds with similar imidazole moieties but different substituents.
Uniqueness
Tert-butyl N-[(3S,4R)-4-(3-methylimidazol-4-yl)pyrrolidin-3-yl]carbamate is unique due to its combination of a tert-butyl carbamate group, a stereochemically defined pyrrolidine ring, and a methylimidazole moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
tert-butyl N-[(3S,4R)-4-(3-methylimidazol-4-yl)pyrrolidin-3-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)16-10-6-14-5-9(10)11-7-15-8-17(11)4/h7-10,14H,5-6H2,1-4H3,(H,16,18)/t9-,10-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLDUJALIEIAAFY-NXEZZACHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCC1C2=CN=CN2C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CNC[C@H]1C2=CN=CN2C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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